4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
Description
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Properties
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFOYYBLCAOAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of a bromomethyl group enhances its reactivity, allowing it to interact with various biological targets.
- Molecular Formula : C12H12BrN2
- Molecular Weight : 268.14 g/mol
- Structural Features :
- Bromomethyl group at the 4-position
- Ethyl group at the 1-position
- Phenyl substituent at the 3-position
The unique substitution pattern contributes to the compound's distinct chemical reactivity and biological activity, making it a candidate for drug development and other applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various pyrazole derivatives, compounds similar to this one showed moderate to potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Bromomethyl)-1-ethyl-3-phenyl | E. coli | 40 µg/mL |
| Staphylococcus aureus | 32 µg/mL | |
| Aspergillus niger | 50 µg/mL |
The mechanism of action for these antimicrobial effects may involve the inhibition of essential enzymes or interference with cellular processes through covalent bonding facilitated by the bromomethyl group .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It is hypothesized that the reactive bromomethyl group can form covalent bonds with nucleophilic sites on cancer-related proteins, potentially leading to inhibition of tumor growth.
A study demonstrated that pyrazole derivatives can inhibit specific signaling pathways involved in cancer progression. The ability of these compounds to bind irreversibly to target proteins makes them valuable in developing targeted cancer therapies .
Case Studies
Case Study 1: Evaluation of Antimicrobial Activity
In a study published in Pharmaceutical Biology, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. Among them, a derivative closely related to 4-(bromomethyl)-1-ethyl-3-phenyl showed significant inhibition against multiple bacterial strains, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Mechanisms
Another research article focused on the anticancer mechanisms of pyrazole derivatives, highlighting their ability to inhibit cell proliferation in vitro. The study found that certain derivatives could induce apoptosis in cancer cells through modulation of key signaling pathways, supporting further investigation into their therapeutic applications .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized that exhibit low minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Acinetobacter baumannii .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
1.2 Anti-inflammatory and Analgesic Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Studies indicate that certain analogs can inhibit cyclooxygenase enzymes, which play a key role in inflammation and pain pathways . The modulation of opioid receptors by these compounds suggests potential applications in pain management.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Agricultural Applications
2.1 Herbicidal Properties
The compound has been explored for its herbicidal potential due to its ability to inhibit specific metabolic pathways in plants. Research indicates that pyrazole derivatives can disrupt the growth of certain weed species, making them candidates for development as herbicides .
Table 3: Herbicidal Efficacy of Pyrazole Derivatives
Materials Science Applications
3.1 Synthesis of Functional Materials
The unique structure of pyrazole derivatives allows for their incorporation into various materials, enhancing properties such as thermal stability and mechanical strength. For example, the synthesis of polymer composites containing pyrazole moieties has shown improved durability and resistance to environmental degradation .
Case Study: Polymer Composites
A recent study demonstrated that incorporating this compound into a polymer matrix resulted in a composite with significantly enhanced tensile strength compared to the pure polymer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
